molecular formula C14H14N3NaO5 B1139416 Entacapone sodium salt CAS No. 1047659-02-8

Entacapone sodium salt

Numéro de catalogue B1139416
Numéro CAS: 1047659-02-8
Poids moléculaire: 327.27
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Entacapone sodium salt is a potent, reversible, peripherally acting and orally active catechol-O-methyltransferase (COMT) inhibitor . It is used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy . The nitrocatechol-structured compound has a relative molecular mass of 305.29 .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . Another process for preparing Entacapone substantially free of Z-isomer from 3, 4-dihydroxy-5-Nitrobenzaldehyde and N, N-Dimethylcyano acetamide has been reported .


Molecular Structure Analysis

The molecular structure of Entacapone sodium salt is C14H14N3NaO5 . The nitro group at the position ortho to the hydroxyl group in the chemical structure of entacapone has been identified as a critical component for its potency and ability to inhibit COMT .


Chemical Reactions Analysis

The thermal decomposition kinetics of Entacapone have been investigated via thermogravimetric analysis under non-isothermal and isothermal conditions .


Physical And Chemical Properties Analysis

Entacapone sodium salt has a molecular weight of 327.27 . It is soluble in DMSO .

Applications De Recherche Scientifique

  • Improving Levodopa Absorption in Parkinson's Disease : Entacapone enhances the efficacy of levodopa/dopadecarboxylase inhibitor (LD/DDI) formulations in Parkinson's disease by inhibiting catechol‐O‐methyltransferase (COMT). This inhibition aids in the absorption of co-administered salts, potentially enhancing levodopa absorption itself (Müller, Woitalla, Goetze, & Erdmann, 2008).

  • Enhancing Response to Levodopa in Parkinsonian Patients : In patients with Parkinson's disease experiencing motor fluctuations, entacapone has shown to significantly prolong the beneficial response to levodopa, improving "on" time and reducing "off" time (Rinne, Larsen, Sidén, & Worm‐Petersen, 1998).

  • Beneficial for Both Fluctuating and Non-Fluctuating Parkinson’s Patients : Entacapone is effective in both fluctuating and non-fluctuating patients with Parkinson’s disease, improving daily living activities and reducing levodopa requirements (Brooks & Sagar, 2003).

  • Safety in Mitochondrial Energy Production : Entacapone does not impair mitochondrial energy production, making it a safer option compared to other COMT inhibitors (Nissinen, Kaheinen, Penttilä, Kaivola, & Lindén, 1997).

  • Electrochemical Determination in Combination Therapies : Entacapone is often used in combination with levodopa and carbidopa for treating Parkinson’s disease. A novel nanocomposite electrode has been developed for the simultaneous determination of entacapone, levodopa, and carbidopa, showcasing its importance in combination drug therapies (Shoghi-Kalkhoran, Faridbod, Norouzi, & Ganjali, 2017).

  • Photodegradation Study and Stability Analysis : Studies on entacapone's photodegradation kinetics have been conducted, highlighting the importance of light protection during drug development and storage (Paim, Palma, Malesuik, & Steppe, 2010).

  • Metabolic Regulation through FTO-FOXO1 Regulatory Axis : Entacapone has been identified as an inhibitor of FTO, influencing metabolic homeostasis. This suggests potential new clinical applications for entacapone beyond Parkinson’s disease (Peng et al., 2019).

  • Antioxidant Properties : Entacapone exhibits potent antioxidant activities, being more effective than Vitamin C and Vitamin E in scavenging hypochlorous acid and peroxynitrite, and inhibiting oxidative stress-induced cell death (Chen, Lü, Yao, Chen, 2016).

Safety And Hazards

Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place . It is also advised to avoid breathing mist, gas or vapours .

Orientations Futures

While lipid-based formulations (LBF) have the potential to overcome the barriers of low enzymatic stability in the gastro-intestinal lumen and poor intestinal membrane permeability, effective formulation of peptides remains challenging . Lipophilic salt (LS) technology can increase the apparent lipophilicity of peptides, making them more suitable for LBF . This could be a potential future direction for enhancing the oral delivery of Entacapone sodium salt .

Propriétés

IUPAC Name

sodium;4-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5.Na/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9;/h5-7,18-19H,3-4H2,1-2H3;/q;+1/p-1/b10-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQUSXKIIWDDTK-OAZHBLANSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)[O-])[N+](=O)[O-])/C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entacapone sodium salt

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.